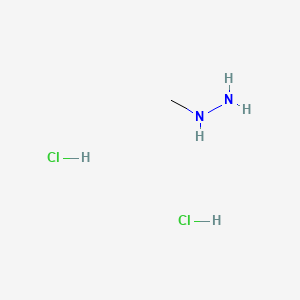

Methylhydrazine dihydrochloride

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2.2ClH/c1-3-2;;/h3H,2H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAWQGONZIWLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203897 | |

| Record name | Hydrazine, methyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55330-60-4 | |

| Record name | Hydrazine, methyl-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055330604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, methyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthesis and Mechanistic Pathways of Methylhydrazine Dihydrochloride and Its Derivatives

Advanced Synthetic Methodologies for Methylhydrazine Dihydrochloride (B599025)

The synthesis of methylhydrazine and its salts, such as the dihydrochloride form, is accomplished through various routes, each with distinct advantages concerning precursor availability, reaction conditions, and product purity.

A prevalent industrial method for synthesizing methylhydrazine involves the methylation of hydrazine (B178648) hydrate (B1144303). This approach often utilizes methanol (B129727) as the methylating agent in the presence of a catalyst. The initial step typically involves reacting hydrazine hydrate with hydrochloric acid to form hydrazine monohydrochloride or dihydrochloride in situ. google.comgoogle.comgoogleapis.com

One patented process describes reacting hydrazine monohydrochloride with methanol at temperatures between 90°C and 140°C (preferably 110°C to 130°C) and pressures of 7 to 13 kg/cm ². googleapis.com This reaction is catalyzed by either hydrazine dihydrochloride or methyl chloride. googleapis.com Another variation uses hydrazine sulfate (B86663) as a recyclable catalyst, with the methylation of hydrazine hydrochloride and methanol occurring at 75°C to 85°C and a lower pressure of 0.3 to 0.4 MPa. google.com The resulting methylhydrazine hydrochloride is then neutralized to yield free methylhydrazine. google.com

Optimization of this process aims to improve yield, reduce energy consumption, and minimize byproducts like 1,2-dimethylhydrazine (B38074). google.com Strategies include using an excess of methanol and implementing catalysts such as a combination of sodium bisulfite and sodium p-toluenesulfonate, which allows the reaction to proceed at a gentle temperature of around 86°C. google.com This one-step method, followed by rectification, can achieve yields as high as 98.2%. google.com

Table 1: Comparison of Hydrazine Hydrate-Based Synthesis Methods for Methylhydrazine (MMH)

| Method/Patent | Key Reactants | Catalyst | Temperature | Pressure | Key Findings/Yield |

|---|---|---|---|---|---|

| US Pat. 4,855,501 | Hydrazine monohydrochloride, Methanol | Hydrazine dihydrochloride or Methyl chloride | 110-130°C | 7-13 Kg/cm² | High selectivity with controlled by-product formation. googleapis.com |

| CN109503418A | Hydrazine hydrate, Concentrated HCl, Methanol | Hydrazine sulfate | 75-85°C | 0.3-0.4 MPa | Good reaction selectivity and low reaction pressure; catalyst can be recycled. google.com |

| CN102516117A | Hydrazine hydrate, HCl, Methanol | Inert gas protection | 90-120°C | 0.5-0.7 MPa | Lowered reaction pressure compared to older methods, increasing the safety coefficient. google.com |

| CN106543026B | Hydrazine hydrate, Methanol | Sodium bisulfite, Sodium p-toluenesulfonate | ~86°C | Not specified (likely atmospheric) | High yield (up to 98.2%); catalyst and unreacted materials can be recycled. google.com |

Alternative synthetic pathways to methylhydrazine involve the reduction of various nitrogen-containing precursors. These methods circumvent the direct methylation of hydrazine. Historical methods include the reduction and subsequent hydrolysis of compounds such as:

Nitrosomethylurea

Nitromethylurethane

Nitrosomethylamine sulfonic acid orgsyn.org

More contemporary research has explored the use of methylhydrazine itself as a reducing agent for other functional groups, such as the chemoselective reduction of nitroarenes to arylamines using a cobalt catalyst. organic-chemistry.org While this demonstrates the reductive capabilities of methylhydrazine, the synthesis of methylhydrazine via reduction starts from different precursors. For instance, the reduction of hydrazones provides a clean method for producing 1,1-dialkylated hydrazines. wikipedia.org

Research into the synthesis of hydrazine derivatives continues to explore novel starting materials and reaction conditions to improve efficiency and cost-effectiveness. One innovative approach synthesizes ethylhydrazine (B1196685) dihydrochloride, a derivative of methylhydrazine, by using acetylhydrazine as a starting material. google.com In this process, acetylhydrazine is reacted with bromoethane (B45996) in the presence of a copper catalyst, followed by the removal of the acetyl group under strongly acidic conditions to yield the final product. google.com This strategy avoids some of the challenges associated with direct alkylation. google.com

Other complex precursors are used to build heterocyclic structures containing a hydrazine moiety. Hydrazonoyl chlorides, for example, serve as versatile precursors for synthesizing new thiadiazole and selenadiazole derivatives. ekb.eg Similarly, bis(2-cyanoacetohydrazide) is a key precursor for manufacturing a variety of new heterocyclic compounds like pyrazoles and pyridines. researchgate.net A different approach involves a modification of the Raschig process, where monomethylamine is reacted with chloramine, synthesized under stoichiometric conditions, to produce monomethylhydrazine. scirp.org

Controlling the regioselectivity of reactions involving methylhydrazine is a significant challenge and a key area of research, particularly in the synthesis of substituted heterocyclic compounds like pyrazoles. Methylhydrazine possesses two nitrogen atoms with similar nucleophilicities, which can lead to the formation of a mixture of regioisomers when reacted with unsymmetrical electrophiles. acs.org

The outcome of such reactions is highly dependent on the substrates and reaction conditions. acs.org For example, in the Knorr synthesis of pyrazoles from 1,3-dielectrophilic compounds and methylhydrazine, the regioselectivity can be controlled by the presence or absence of an acid catalyst. acs.org Research has shown that in the reaction of methylhydrazine with 1,2,4-triketones, decreasing the reaction temperature can enhance the selectivity of the initial nucleophilic attack. nih.gov The choice of solvent, such as pyridine (B92270) or butanol, can also direct the reaction pathway, as seen in the synthesis of substituted nitropyrimidines. oregonstate.edu In some cases, the reaction proceeds regiospecifically, affording a single product. nih.gov

Reaction Mechanisms of Methylhydrazine and its Salts

Understanding the reaction mechanisms of methylhydrazine is crucial for predicting and controlling its chemical behavior. A key aspect is the differential reactivity of its two nitrogen atoms.

Methylhydrazine (CH₃NHNH₂) has two potential nucleophilic centers: the methylated nitrogen (N1 or α-position) and the non-methylated nitrogen (N2 or β-position). The electron-donating nature of the methyl group increases the electron density and, consequently, the nucleophilicity of the nitrogen atom to which it is attached (N1). mnstate.eduacs.orgresearchgate.net Conversely, this effect decreases the reactivity of the adjacent, unsubstituted nitrogen atom (N2). acs.orgresearchgate.net

Kinetic studies on the reactions of hydrazines with electrophiles like benzhydrylium ions have quantitatively confirmed this behavior. The results show that while methyl groups enhance the reactivity of the α-position, they diminish the reactivity of the β-position. acs.orgresearchgate.net This makes the tertiary nitrogen atoms in asymmetrically substituted hydrazines the more reactive sites under kinetic control. researchgate.net

Despite this electronic bias, the nucleophilicities of the two nitrogen atoms remain quite similar, which often makes it difficult to achieve high regioselectivity in reactions. acs.org For instance, the reaction of methylhydrazine with certain electrophiles can yield a mixture of isomers, indicating competitive attack from both nitrogen centers. acs.orgmnstate.edu The debate over the "α-effect"—a proposed enhancement in nucleophilicity for atoms bearing an adjacent heteroatom with lone pairs—has been explored in the context of hydrazines. However, studies comparing the reactivity of hydrazines to isobasic amines (amines with similar basicity) have generally found no significant α-effect for hydrazine's nucleophilic attack. acs.orgresearchgate.net

Table 2: Nucleophilic Reactivity of Methylhydrazine's Nitrogen Atoms

| Nitrogen Atom | Position | Influence of Methyl Group | Relative Nucleophilicity | Governing Factor |

|---|---|---|---|---|

| -NH(CH₃) | N1 (α-position) | Electron-donating; increases electron density. mnstate.edu | Increased. acs.orgresearchgate.net | Kinetic control often favors reaction at this site. researchgate.net |

| -NH₂ | N2 (β-position) | Reactivity is decreased by the adjacent methyl group. acs.orgresearchgate.net | Decreased. acs.orgresearchgate.net | Can still be reactive, leading to mixtures of regioisomers. acs.org |

Electrophilic Interactions and Adduct Formation

Methylhydrazine possesses two nucleophilic nitrogen atoms, making it reactive toward a variety of electrophiles. The interaction typically involves the formation of a new covalent bond, resulting in an adduct. The specific nature of the interaction and the resulting product depend on the electrophile and the reaction conditions.

One significant area of study involves the reaction of hydrazine derivatives with carbonyl compounds. N-methylhydrazine reacts with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These reactions are fundamental in synthetic chemistry and are also used for analytical purposes. For instance, a derivative of malondialdehyde (MA) can be prepared for analysis by gas chromatography by reacting it with N-methylhydrazine. researchgate.net

Furthermore, the formation of adducts is a key mechanism in the biological activity of some hydrazine derivatives. Studies have shown that hydrazine compounds can be activated to form methylating intermediates that react with DNA, forming adducts such as N7-methylguanine and O6-methylguanine. nih.gov This process suggests that an electrophilic methyl group is generated, which then attacks the nucleophilic sites on the guanine (B1146940) base. While research has focused on various hydrazine derivatives, the principle of metabolic activation to a reactive electrophile that forms adducts is a central theme. nih.gov The reaction of hydrazine itself with carbon dioxide has been shown to form a stable zwitterionic adduct, NH₃⁺NHCO₂⁻, highlighting the nucleophilic character of the hydrazine moiety. rsc.org

The kinetics of these reactions have been investigated by studying the reactions of hydrazines with stable electrophiles like benzhydrylium ions. acs.org These studies help quantify the nucleophilicity of methylhydrazine according to the linear free energy relationship log k₂ = sₙ(N + E), providing a framework for predicting its reactivity with other electrophiles. acs.org

Table 1: Examples of Electrophilic Interactions and Adduct Formation with Methylhydrazine

| Electrophile | Product Type | Significance | Reference |

|---|---|---|---|

| Carbonyl Compounds (e.g., Aldehydes, Ketones) | Hydrazone Adducts | Synthetic intermediate, Analytical derivatization | researchgate.net |

| Metabolically Activated Intermediates | DNA Adducts (e.g., N7-methylguanine) | Mechanism of biological activity | nih.gov |

| Benzhydrylium Ions | Substituted Hydrazine Adducts | Kinetic studies of nucleophilicity | acs.org |

| Carbon Dioxide | Zwitterionic Carbazate Adduct | Demonstrates nucleophilic character | rsc.org |

Autoxidation Mechanisms and Radical Intermediates in Aqueous Solutions

The autoxidation of hydrazines, including methylhydrazine and its derivatives, is a complex process involving free radical intermediates. dtic.milnih.gov In aqueous solutions, this process is often catalyzed by the presence of metal ions and can be influenced by light. dtic.milacs.org

Studies on the autoxidation of 1,1-dimethylhydrazine (B165182), a related compound, propose a free-radical chain mechanism as the rate-determining sequence. dtic.mil The reaction is initiated by the formation of a hydrazyl radical. This chain reaction leads to major products such as formaldehyde (B43269) dimethylhydrazone, nitrogen, and water, with minor products including ammonia (B1221849), dimethylamine, and dimethylnitrosamine. dtic.mil The process is notably accelerated by ultraviolet light and inhibited by radical scavengers, which supports the involvement of radical intermediates. dtic.mil

Electron spin resonance (ESR) spectroscopy, combined with spin trapping techniques, has been instrumental in demonstrating the formation of free radical intermediates during the oxidative metabolism of various hydrazine derivatives, including methylhydrazine. nih.gov These studies, often conducted using rat liver microsomes, confirm that hydrazines are activated to reactive radical species. nih.gov The formation of these radicals can be influenced by inhibitors of specific enzyme systems, indicating that both enzymatic and non-enzymatic pathways contribute to their generation in biological contexts. nih.gov The primary radical formed from methylhydrazine is believed to be the methyl radical, which can be scavenged by glutathione. nih.govnih.gov

Table 2: Products Identified from the Autoxidation of 1,1-Dimethylhydrazine

| Product Category | Specific Products | Reference |

|---|---|---|

| Major Products | Formaldehyde dimethylhydrazone, Nitrogen, Water | dtic.mil |

| Minor Products | Ammonia, Dimethylamine, Dimethylnitrosamine, Diazomethane, Nitrous oxide, Methane, Carbon dioxide, Formaldehyde | dtic.mil |

Mechanism of Ring Closure in Heterocyclic Synthesis with Methylhydrazine

Methylhydrazine is a valuable building block in the synthesis of heterocyclic compounds due to its bifunctional nature, containing two adjacent nucleophilic nitrogen atoms. It can react with various electrophilic partners, particularly those with two electrophilic centers, to undergo ring-closure or cyclization reactions. studysmarter.co.ukyoutube.com

A classic strategy for forming five-membered heterocyclic rings, such as pyrazoles, is the Paal-Knorr synthesis. In this type of reaction, methylhydrazine is condensed with a 1,3-dicarbonyl compound. The mechanism involves a two-step process. First, one of the nitrogen atoms of methylhydrazine attacks one of the carbonyl carbons to form a hydrazone intermediate. Then, the second nitrogen atom performs an intramolecular nucleophilic attack on the remaining carbonyl group, followed by dehydration, to yield the stable aromatic pyrazole (B372694) ring. The substitution pattern on the final pyrazole is determined by which nitrogen atom of methylhydrazine initiates the attack and the nature of the substituents on the dicarbonyl compound.

Similarly, reaction with 1,4-dicarbonyl compounds can lead to the formation of six-membered rings like pyridazines. The mechanism is analogous, involving sequential nucleophilic attacks by the two hydrazine nitrogens onto the two carbonyl carbons, followed by cyclization and dehydration to form the heterocyclic ring. youtube.com The formation of three- and four-membered nitrogen heterocycles (aziridines and azetidines) and their subsequent ring-opening or expansion reactions also represent key mechanistic pathways in heterocyclic chemistry, where hydrazine derivatives can act as potent nucleophiles. nih.govyoutube.com

Electrochemical Oxidation Mechanisms and Intermediates

The electrochemical oxidation of methylhydrazine has been studied to understand its reaction mechanism and to develop electroanalytical methods. utexas.edu The process is complex and involves multiple electron-transfer steps and chemical intermediates.

Early and definitive studies on the electrochemical oxidation of methylhydrazine at a platinum electrode utilized techniques such as chronopotentiometry and controlled-potential coulometry. utexas.eduacs.org

While the intermediate steps are too rapid to be easily detected, it is hypothesized that the mechanism is similar to that of hydrazine, likely involving an initial two-electron oxidation to form methyldiazene (B1205664) (CH₃N=NH), which then undergoes further rapid oxidation and reaction with water to yield the final products. utexas.edu

Table 3: Summary of Electrochemical Oxidation of Methylhydrazine

| Parameter | Finding | Technique(s) | Reference |

|---|---|---|---|

| Overall Electrons Transferred (n) | 4 | Coulometry | utexas.edu |

| Major Products | Nitrogen (N₂), Methanol (CH₃OH) | Product Analysis | utexas.edu |

| Reaction Rate | Intermediate steps are too rapid to be observed by chronopotentiometry | Chronopotentiometry | utexas.edu |

| Proposed Intermediate | Methyldiazene (CH₃N=NH) | Mechanistic Inference | utexas.edu |

Derivatization Strategies and Their Synthetic Utility

Methylhydrazine's reactivity is harnessed through various derivatization strategies for both analytical and synthetic applications.

For analytical purposes, derivatization is often employed to convert hydrazines into compounds that are more easily detected by techniques like High-Performance Liquid Chromatography (HPLC). A common strategy involves reacting methylhydrazine with an aldehyde to form a stable hydrazone derivative that possesses a strong chromophore, enabling spectrophotometric detection. researchgate.net For example, 5-nitro-2-furaldehyde (B57684) is used as a derivatizing agent for the simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine. researchgate.net This approach can be performed either before chromatographic separation (pre-column) or after (post-column). researchgate.net

In synthetic organic chemistry, methylhydrazine serves as a versatile reagent. It is used as a reducing agent, particularly for the chemoselective reduction of nitroarenes to the corresponding arylamines. organic-chemistry.org This transformation can be achieved in excellent yields using methylhydrazine in combination with a cobalt catalyst in a polar protic solvent. organic-chemistry.org Furthermore, under different conditions, such as in the presence of light but without a catalyst, methylhydrazine can selectively reduce nitroarenes to N-arylhydroxylamines, demonstrating its tunable synthetic utility. organic-chemistry.org

Table 4: Derivatization and Synthetic Applications of Methylhydrazine

| Application | Strategy/Reaction | Products | Reference |

|---|---|---|---|

| Analytical Detection (HPLC) | Derivatization with 5-nitro-2-furaldehyde | N-methyl-5-nitro-2-furfurylidenehydrazone | researchgate.net |

| Synthetic Reduction | Reduction of nitroarenes with a Co catalyst | Arylamines | organic-chemistry.org |

| Synthetic Reduction | Photoinduced reduction of nitroarenes | N-Arylhydroxylamines | organic-chemistry.org |

Synthesis of Methylhydrazine-containing Heterocycles

The dual nucleophilicity of methylhydrazine makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. It can participate in cyclization reactions with a range of electrophilic partners to form stable ring systems.

The reaction between hydrazine derivatives and β-ketoesters is a classic and reliable method for the synthesis of pyrazolones, a class of five-membered heterocycles with significant applications. nih.gov The general mechanism involves the initial reaction of the more nucleophilic nitrogen of methylhydrazine with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to yield the pyrazolinone ring.

The traditional synthesis of pyrazolones relies on the reaction of β-keto esters with hydrazine and its derivatives. nih.gov For instance, a series of β-keto esters can be synthesized from ketones and ethyl chloroformate, which are then converted in situ to the corresponding pyrazolones by the addition of a hydrazine derivative. researchgate.net In a related synthesis, methylhydrazine can be reacted with unsaturated carboxylic acids, such as 2-butenoic acid (crotonic acid), under heat. The reaction likely proceeds through an initial acid-base reaction, followed by nucleophilic addition of the amine to the alkene, and subsequent ring closure to form a pyrazolidinone, a saturated analog of pyrazolinone. mnstate.edu The N-methyl nitrogen in methylhydrazine is expected to be more electron-rich and nucleophilic, influencing the regioselectivity of the initial attack. mnstate.edu

Table 1: Examples of Pyrazolinone and Pyrazolidinone Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| β-Keto esters | Hydrazine Derivatives | Varies | Substituted Pyrazolones nih.gov |

| Ketones + Ethyl Chloroformate | Hydrazine Derivatives | In situ reaction | Substituted Pyrazolones researchgate.net |

| 2-Butenoic Acid | Methylhydrazine | Heat, Vacuum | N1,C5-Dimethyl Pyrazolidinone mnstate.edu |

1,2,4,5-tetrazines are six-membered aromatic rings containing four nitrogen atoms, which have gained significant interest for their applications in bioorthogonal chemistry. nih.govnih.gov The synthesis of these compounds often involves the condensation of hydrazine or its derivatives with precursors like nitriles, followed by an oxidation step.

A common route to 1,2,4,5-tetrazines is the reaction of nitriles with hydrazine, which is then oxidized. nih.gov However, this method can be challenging for unactivated alkyl nitriles. Research has shown that Lewis acid transition metal catalysts, such as nickel(II) and zinc(II) salts, can effectively catalyze the formation of 1,2,4,5-tetrazines directly from a wide range of unactivated aliphatic nitriles and hydrazine. nih.gov This methodology facilitates the convenient preparation of both symmetric and asymmetric tetrazines. nih.gov The mechanism is believed to start with the nucleophilic attack of hydrazine on the nitrile to form an amidrazone, a step that is promoted by the metal catalyst. nih.gov Another approach involves reacting thiocarbohydrazide (B147625) with triethyl orthoesters to produce 3-substituted-1,2,4,5-tetrazine derivatives without a separate oxidation step. mdpi.com

Table 2: Selected Methods for 1,2,4,5-Tetrazine Synthesis

| Precursor(s) | Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aromatic Nitriles | Hydrazine | Oxidation (e.g., NaNO₂, H⁺) | Symmetric Tetrazines nih.govnih.gov |

| Aliphatic Nitriles | Hydrazine | Ni(OTf)₂ or Zn(OTf)₂ | Symmetric & Asymmetric Tetrazines nih.gov |

| Thiocarbohydrazide | Triethyl orthoesters | Triethylamine | 3-(Dodecylthio)-1,2,4,5-tetrazine derivatives mdpi.com |

| Formamidine Salts | Hydrazine | Ni(OTf)₂ or Zn(OTf)₂ | Substituted Tetrazines nih.gov |

While methylhydrazine often reacts in a predictable manner, there are instances where it exhibits anomalous behavior, leading to unexpected products through complex reaction pathways. These unusual reactions provide insight into the subtle electronic and steric factors that govern its reactivity.

One documented case involves the reaction of methylhydrazine with 2-substituted 4,6-dimethoxy-5-nitropyrimidines. When the 2-substituent is an acetamido group, the reaction in pyridine yields 2-amino-4-hydrazino-6-hydroxypyrimidines, an unexpected product resulting from substitution and demethylation. oregonstate.edu This contrasts with the straightforward substitution that occurs with other substituents. oregonstate.edu Another anomaly is observed in reactions with certain esters; methylhydrazine and as-dimethylhydrazine react poorly or not at all with ethyl p-nitrobenzoate under conditions where hydrazine hydrate readily forms the corresponding hydrazide. okstate.edu Instead, the reaction with methylhydrazine can yield azobenzene (B91143) products, indicating a reductive coupling pathway rather than simple hydrazinolysis. okstate.edu This difference in reactivity highlights the influence of the methyl group(s) on the nucleophilic and reductive properties of the hydrazine derivative.

Incorporation into Complex Organic Architectures

Methylhydrazine serves not only as a precursor for simple heterocycles but also as a key component in the assembly of more intricate and functionally complex organic molecules. Its ability to form stable hydrazone or hydrazide linkages is exploited to build larger molecular scaffolds.

Hydrazides are recognized as valuable building blocks for constructing various heterocyclic systems. mdpi.com For example, complex carbohydrazide (B1668358) derivatives with potential biological activity have been synthesized by reacting hydrazine derivatives with pyrazolinone precursors. mdpi.com Methylhydrazine itself can be used to synthesize N-substituted pyrazolidinones, which then serve as substrates for further functionalization, such as N-arylation, to produce novel molecules that have not been previously reported in the literature. mnstate.edu Furthermore, synthetic methods have been developed to produce 1-alkyl-2-methylhydrazines from 1-acetyl-1-methylhydrazine, creating versatile intermediates for incorporation into larger organic structures. acs.org These examples demonstrate the strategic use of the methylhydrazine moiety to introduce specific structural and functional properties into complex molecular architectures.

Synthesis of Metal Complexes with Methylhydrazine Ligands

The nitrogen atoms of methylhydrazine and its derivatives possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions to form stable metal complexes. The resulting coordination compounds exhibit diverse geometries and properties, depending on the metal center and the specific structure of the ligand.

Derivatives of methylhydrazine, such as Schiff bases and sulfonylhydrazines, have been systematically studied for their coordination properties. For instance, a Schiff base ligand derived from S-methylhydrazine-carbodithioate has been shown to form octahedral and distorted octahedral complexes with various divalent and trivalent metal ions, including Cr(III), Mn(II), Fe(III), Co(II), and Ni(II). researchgate.net Similarly, polydentate hydrazone Schiff base ligands can coordinate with lanthanide metal ions like Sm(III) and Eu(III) to form two-centered, nine-coordinate complexes. mdpi.com

The first transition metal complex of methanesulfonylhydrazine, [ZnCl₂(MSH)₂] (where MSH = CH₃SO₂NHNH₂), has been synthesized and characterized. znaturforsch.comznaturforsch.com In this complex, the zinc ion adopts a pseudo-tetrahedral coordination geometry. znaturforsch.comznaturforsch.com This work opened the door to a systematic exploration of the coordination chemistry of sulfonylhydrazines. znaturforsch.com

Table 3: Examples of Metal Complexes with Methylhydrazine-Derived Ligands

| Metal Ion | Ligand | Coordination Geometry |

|---|---|---|

| Zn(II) | Methanesulfonylhydrazine (MSH) | Pseudo-tetrahedral znaturforsch.comznaturforsch.com |

| Sm(III), Eu(III), Tb(III) | 2-((2-(benzoxazol-2-yl)-2-methylhydrazono)methyl)phenol | Nine-coordinate, two-centered mdpi.com |

| Cr(III), Fe(III) | Schiff base of ninhydrin (B49086) with S-methylhydrazine-carbodithioate | Octahedral researchgate.net |

| Mn(II), Co(II), Ni(II) | Schiff base of ninhydrin with S-methylhydrazine-carbodithioate | Distorted Octahedral researchgate.net |

| Cu(II), Co(II), Ni(II) | 1,2-bis((2-chloroquinolin-3-yl)methylene)hydrazine | Not specified orientjchem.org |

Table 4: Compound Names Mentioned in Article

| Compound Name | Chemical Formula / Class |

|---|---|

| Methylhydrazine | CH₃NHNH₂ |

| Methylhydrazine dihydrochloride | CH₃NHNH₂·2HCl |

| Pyrazolinone | Heterocycle |

| β-Ketoester | Organic Compound Class |

| 2-Butenoic acid (Crotonic acid) | C₄H₆O₂ |

| N1,C5-Dimethyl Pyrazolidinone | C₅H₁₀N₂O |

| 1,2,4,5-Tetrazine | C₂H₂N₄ |

| Nitrile | Organic Compound Class |

| Amidrazone | Organic Compound Class |

| Thiocarbohydrazide | CH₆N₄S |

| Triethyl orthoester | Organic Compound Class |

| 2-Substituted 4,6-dimethoxy-5-nitropyrimidine | Heterocycle |

| 2-Amino-4-hydrazino-6-hydroxypyrimidine | Heterocycle |

| Ethyl p-nitrobenzoate | C₉H₉NO₄ |

| Hydrazide | Organic Compound Class |

| Azobenzene | C₁₂H₁₀N₂ |

| Carbohydrazide | Organic Compound Class |

| 1-Acetyl-1-methylhydrazine | C₃H₈N₂O |

| Schiff Base | Organic Compound Class |

| S-methylhydrazine-carbodithioate | C₂H₆N₂S₂ |

| Methanesulfonylhydrazine (MSH) | CH₆N₂O₂S |

| Zinc | Zn |

| Samarium | Sm |

| Europium | Eu |

| Chromium | Cr |

| Manganese | Mn |

| Iron | Fe |

| Cobalt | Co |

| Nickel | Ni |

| Copper | Cu |

Iii. Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including methylhydrazine dihydrochloride (B599025). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving methylhydrazine dihydrochloride. The chemical shift (δ), multiplicity (splitting pattern), and integration of the proton signals provide a real-time snapshot of the reaction mixture, allowing chemists to track the consumption of reactants and the formation of products.

In the ¹H-NMR spectrum of methylhydrazine, distinct signals appear for the methyl (-CH₃) and amine (-NH₂) protons. For the free base, methylhydrazine, in a solvent like chloroform-d (B32938) (CDCl₃), the methyl protons typically appear as a singlet at approximately 2.624 ppm, while the amine protons are observed around 3.21 ppm. chemicalbook.com The formation of the dihydrochloride salt results in a downfield shift of these signals due to the deshielding effect of the positively charged nitrogen atoms. The exact chemical shifts can be influenced by the solvent and concentration.

By integrating the signals corresponding to the protons of this compound and those of the product, the conversion of the reaction can be quantified. This is particularly useful in synthetic applications where this compound is used as a reactant.

¹H-NMR Spectral Data for Methylhydrazine

| Proton Type | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

| -NH₂ | 3.213 | Singlet |

| -CH₃ | 2.626 | Singlet |

Data sourced from ChemicalBook, CAS No. 60-34-4. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing direct information about the carbon skeleton of a molecule. Although the natural abundance of the ¹³C isotope is low (about 1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra.

For this compound, the ¹³C-NMR spectrum is relatively simple, showing a single resonance for the methyl carbon. The chemical shift of this carbon provides insight into its electronic environment. The protonation of the nitrogen atoms in the dihydrochloride form leads to a deshielding effect, causing the carbon signal to appear at a lower field (higher ppm value) compared to the free base. By observing changes in the ¹³C chemical shifts during a reaction, researchers can gain insights into the reaction mechanism, such as the formation of intermediates and the nature of bond-breaking and bond-forming steps.

¹³C-NMR Spectral Data for Methylhydrazine

| Carbon Type | Approximate Chemical Shift (δ) (ppm) |

| -CH₃ | 35-45 |

Note: The chemical shift is an approximate value and can vary based on the solvent and the specific salt form.

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the identification, quantification, and structural elucidation of compounds. In the context of this compound, MS is crucial for confirming its identity and assessing its purity. When coupled with chromatographic techniques, its capabilities are significantly enhanced. libretexts.org

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This method is particularly well-suited for the trace analysis of methylhydrazine and its metabolites in complex matrices such as biological fluids and environmental samples.

Due to the high polarity and low molecular weight of methylhydrazine, direct analysis can be challenging. Therefore, a common strategy is to derivatize the compound to improve its chromatographic retention and ionization efficiency. Aldehydes, such as benzaldehyde (B42025) or 2,4-dinitrobenzaldehyde, are often used to convert methylhydrazine into its corresponding hydrazone derivative. This derivative is then separated by LC and detected by MS/MS.

In tandem mass spectrometry, the precursor ion (the molecular ion of the derivative) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule, allowing for highly specific and sensitive detection. For instance, the phenylhydrazone of methylhydrazine would be expected to fragment at the C-N and N-N bonds, yielding predictable product ions.

Hypothetical LC-MS/MS Fragmentation Data for a Methylhydrazine Derivative

| Derivative | Precursor Ion (m/z) | Major Product Ions (m/z) | Plausible Neutral Loss |

| Methylhydrazine Phenylhydrazone | [M+H]⁺ | Fragment A, Fragment B | Loss of NH₃, Loss of C₆H₅ |

Note: This table represents a hypothetical fragmentation pattern for illustrative purposes.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of this compound from complex mixtures. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of methylhydrazine, which has poor chromophoric properties, a pre-column or post-column derivatization step is typically employed to introduce a chromophore that can be detected by a UV-Vis spectrophotometric detector.

A common approach involves the derivatization of methylhydrazine with an aromatic aldehyde, such as p-nitrobenzaldehyde or salicylaldehyde, to form a stable hydrazone. np-mrd.org The resulting derivative can be separated on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The detection is then performed at a wavelength where the derivative exhibits maximum absorbance. The concentration of methylhydrazine in a sample can be determined by comparing the peak area of its derivative to that of a known standard.

Typical HPLC Parameters for Derivatized Methylhydrazine Analysis

| Parameter | Condition |

| Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Buffer mixture |

| Detection | UV-Vis Spectrophotometry (wavelength dependent on derivative) |

| Derivatizing Agent | Benzaldehyde, p-Nitrobenzaldehyde, Salicylaldehyde |

Gas Chromatography (GC) for Volatile Hydrazine (B178648) Derivatives

Gas chromatography (GC) is a versatile technique for the analysis of volatile compounds, including hydrazine and its derivatives like methylhydrazine. iaea.org Due to the polar and reactive nature of these compounds, direct analysis can be challenging, often resulting in poor peak shape and tailing. researchgate.netresearchgate.net To overcome these issues, derivatization is a common strategy. researchgate.netresearchgate.net

A prevalent method involves reacting monoalkylhydrazines with pentafluorobenzaldehyde (B1199891) to create stable hydrazone derivatives. nih.gov These derivatives can be further reacted with reagents like pentafluoropropionic anhydride (B1165640) to produce compounds that are highly sensitive to electron-capture detection (ECD), a sensitive GC detection method. nih.gov This approach has been successfully applied to the analysis of methylhydrazine in biological samples. nih.gov For instance, a GC-mass spectrometry (MS) method was developed for the limit test of methylhydrazine, a known mutagen and suspected human carcinogen, where it is derivatized with acetone (B3395972) to form the more stable acetone methylhydrazone, which is suitable for GC-MS analysis. researchgate.net

Another GC-MS method for analyzing hydrazine in smokeless tobacco products involves derivatization with pentafluorobenzaldehyde (PFB) to form decafluorobenzaldehyde azine (DFBA). nih.gov The resulting derivative is then extracted into hexane (B92381) and quantified. nih.gov While this method was validated for various tobacco products, it highlights a general strategy applicable to hydrazine derivatives. nih.gov The choice of column is also critical; packed columns with specialized stationary phases, such as those based on copolymers of divinylbenzene (B73037) and acrylonitrile (B1666552) (e.g., Chromosorb 103), have been used for the analysis of unsymmetrical dimethylhydrazine (UDMH) and its conversion products. researchgate.net

| Analyte | Derivatizing Agent | Detection Method | Matrix | Reference |

|---|---|---|---|---|

| Monoalkylhydrazines (including Methylhydrazine) | Pentafluorobenzaldehyde and Pentafluoropropionic anhydride | GC-ECD | Whole blood | nih.gov |

| Hydrazine | Pentafluorobenzaldehyde (PFB) | GC-MS | Smokeless tobacco products | nih.gov |

| Methylhydrazine | Acetone | GC-MS | Pharmaceutical intermediate | researchgate.net |

Challenges in Chromatographic Characterization of Reactive Species

The chromatographic analysis of reactive species like hydrazine and its derivatives is fraught with challenges. A primary issue is the inherent reactivity and instability of these compounds, which can lead to degradation during analysis. youtube.com Hydrazines are polar, which often causes strong interactions with the stationary phase in GC and liquid chromatography (LC), leading to significant peak tailing and poor resolution. researchgate.netresearchgate.net This makes direct gas chromatographic determination in capillary columns difficult. researchgate.net

To mitigate these problems, derivatization is frequently required. researchgate.netresearchgate.net This process converts the analyte into a more stable, less polar, and more volatile derivative suitable for chromatographic analysis. youtube.com However, the derivatization reaction itself can introduce complications, such as the formation of multiple derivative products or incomplete reactions. For example, the derivatization of hydrazine hydrate (B1144303) with benzaldehyde can result in an unstable derivative, yielding multiple peaks, unless the pH is controlled to be in the basic range. chromforum.org

Another significant challenge is the potential for sample loss due to adsorption onto the surfaces of the chromatographic system, including the injector, column, and detector. nih.gov This is particularly problematic when analyzing trace levels of these compounds. nih.gov Furthermore, the complexity of the sample matrix can interfere with the analysis. In biological or environmental samples, other components can react with the derivatizing agent or co-elute with the analyte, complicating quantification. nih.govnih.gov The development of robust chromatographic methods therefore requires careful optimization of sample preparation, derivatization conditions, and chromatographic parameters to ensure accurate and reproducible results. nih.gov

Electrochemical Analytical Methods for Hydrazines

Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for the determination of hydrazines. jchemrev.comanalchemres.org These methods are based on the electrochemical oxidation of hydrazine at an electrode surface. jchemrev.com A variety of electrochemical techniques have been employed for hydrazine analysis, including potentiometry, coulometry, voltammetry, and amperometry. jchemrev.comiyte.edu.tr The development of chemically modified electrodes has been a key area of research, aiming to enhance the sensitivity, selectivity, and stability of the electrochemical response towards hydrazines. rsc.orgacs.org These modifications often involve the use of metallic nanoparticles, conducting polymers, or other catalytic materials that facilitate the electron transfer process during hydrazine oxidation. jchemrev.comrsc.org

Potentiometry and Coulometry in Hydrazine Analysis

Potentiometry and coulometry are two established electrochemical techniques that have been applied to the analysis of hydrazine and its derivatives. utexas.edulibretexts.org Potentiometry involves measuring the potential of an electrochemical cell under static conditions (zero current), while coulometry is based on the exhaustive electrolysis of an analyte and measuring the total charge consumed in the reaction. iyte.edu.trlibretexts.orglibretexts.org

Controlled-potential coulometry has been used to study the mechanisms of electrode reactions, including those involving organic compounds. utexas.edu This technique allows for the complete oxidation or reduction of the analyte at a constant potential. libretexts.org For hydrazines, this typically involves their oxidation. The total charge passed is directly proportional to the amount of hydrazine in the sample, according to Faraday's law. libretexts.org

Coulometric titrations have also been employed for hydrazine analysis. In this method, a titrant is generated electrochemically at a constant current, which then reacts with the hydrazine. The endpoint of the titration can be detected potentiometrically. utexas.edu For instance, hydrazine and substituted hydrazines have been determined by titration with electrogenerated bromine. utexas.edu The ability to analyze small absolute amounts of an analyte is a key advantage of coulometry; for example, an electrolysis at 100 µA for 100 seconds consumes only about 10 µg of an analyte (assuming n=1 and a molecular weight of 100 g/mol ). libretexts.org

Voltammetry and Amperometric Detection in Environmental Monitoring

Voltammetry and amperometry are powerful dynamic electrochemical techniques widely used for the detection of hydrazines in various matrices, including environmental samples. jchemrev.comrsc.org These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration. rsc.org Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry are commonly utilized. jchemrev.com

The direct electrochemical oxidation of hydrazine can be slow on conventional electrodes. Therefore, significant research has focused on developing chemically modified electrodes to catalyze the reaction and improve detection limits. rsc.orgacs.orgnih.gov For environmental monitoring, where low detection limits are crucial, these modified sensors are particularly valuable. analchemres.orgacs.org For example, a nanoporous gold (NPG) electrode has demonstrated extremely high sensitivity for hydrazine oxidation, achieving a detection limit as low as 4.37 nM. nih.gov Similarly, carbon paste electrodes modified with materials like cobalt phthalocyanine (B1677752) or ferrocene (B1249389) derivatives have been successfully used for determining hydrazine in industrial boiler water and other water samples. acs.orgresearchgate.net

Amperometric detection is often coupled with flow injection analysis (FIA) or high-performance liquid chromatography (HPLC) for the continuous monitoring of hydrazines. nih.govfigshare.com In a study combining zwitterionic hydrophilic interaction liquid chromatography (HILIC) with amperometric detection, a method was developed for the simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine (B165182) in natural waters and soils. figshare.com This method achieved very low limits of detection (0.07–0.13 µg L⁻¹) at a working electrode potential of 1.1 V. figshare.com

| Electrode Modifier | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Nanoporous Gold (NPG) | Hydrodynamic Chronoamperometry | 5.00 nM - 2.05 mM | 4.37 nM | nih.gov |

| Ferrocene derivative/IL/CoS₂-CNT | Differential Pulse Voltammetry (DPV) | 0.03 - 500.0 µM | 0.015 µM | acs.org |

| DMOF-1 (a metal-organic framework) | Differential Pulse Voltammetry (DPV) | 0.09 - 400.0 µM | 0.02 µM | analchemres.org |

| Ruthenium complex polymer | Cyclic Voltammetry (CV) | 10 µM - 10 mM | 8.5 µM (via FIA) | nih.gov |

| Cobalt Phthalocyanine | Voltammetry | 1.25 µM - 9.8 µM | 0.735 µM | researchgate.net |

Spectrophotometric and Colorimetric Methods for Detection

Spectrophotometric and colorimetric methods are among the most common techniques for hydrazine determination due to their simplicity, speed, and cost-effectiveness. mdpi.com These methods are typically based on a chemical reaction that produces a colored product (a chromophore), the absorbance of which can be measured with a UV-VIS spectrophotometer. mdpi.comresearchgate.net The intensity of the color is proportional to the concentration of hydrazine in the sample.

A widely used approach involves the condensation reaction of hydrazine with an aldehyde containing a chromophoric group. moca.net.ua One of the most classic reagents for this purpose is p-dimethylaminobenzaldehyde (p-DMAB). mdpi.commoca.net.ua This reaction forms a yellow-colored azine complex, p-dimethylaminobenzaldazine, which is stable in acidic medium and has a maximum absorbance around 455-460 nm. mdpi.commoca.net.ua This method has been applied to determine hydrazine in various water samples, including those from nuclear reactors. mdpi.commoca.net.ua Other aldehydes, such as vanillin (B372448), have also been used, which react with hydrazine to form a yellow product with an absorbance maximum at 410 nm. moca.net.ua

Indirect spectrophotometric methods have also been developed. One such method is based on the reduction of an oxidizing agent by hydrazine, leading to a measurable color change. moca.net.ua For example, hydrazine can reduce potassium permanganate, and the decrease in the permanganate's characteristic color can be quantified. moca.net.ua Another indirect method involves the reduction of silver ions to silver nanoparticles (AgNPs) by hydrazine, where the resulting plasmon absorbance of the AgNPs is measured. moca.net.ua

Derivatization Strategies for Enhanced Spectrophotometric Detection

Derivatization is a key strategy to enhance the sensitivity and selectivity of spectrophotometric methods for hydrazine analysis. moca.net.uanih.gov The primary goal is to convert the non-absorbing hydrazine molecule into a derivative with a high molar absorptivity in the visible or UV range. moca.net.ua

The most common derivatization strategy involves the condensation reaction between hydrazine and a carbonyl compound, typically an aldehyde, to form a hydrazone. researchgate.netnih.gov The choice of the derivatizing agent is crucial. Reagents containing extended chromophoric or fluorophoric systems are preferred to achieve low detection limits.

p-Dimethylaminobenzaldehyde (p-DMAB): As mentioned, this is a classic reagent that reacts with hydrazine to form a yellow azine derivative, a method that remains widely used for its reliability. mdpi.commoca.net.ua

Trinitrobenzenesulfonic Acid (TNBS): This reagent reacts with both hydrazine and hydrazides to produce distinctly colored chromogens. nih.gov The reaction with hydrazine yields a product with a maximum absorbance at 570 nm, allowing for its determination in the presence of hydrazides, which form chromogens with different absorption maxima (385 and 500 nm). nih.gov

5-Nitro-2-furaldehyde (B57684) (NFA): This reagent offers several advantages, including good water solubility and the formation of hydrazones with intense absorbance in the visible spectrum. researchgate.net It has been used for the simultaneous determination of hydrazine, methylhydrazine, and 1,1-dimethylhydrazine. researchgate.net

Other Aldehydes: A variety of other aldehydes, such as vanillin and salicylaldehyde, have been employed as derivatizing agents for the spectrophotometric or HPLC-UV analysis of hydrazine. researchgate.netmoca.net.ua

These derivatization reactions are often optimized with respect to pH, temperature, and reaction time to ensure complete and reproducible formation of the desired product. zldm.ru The use of micellar catalysis, for instance with sodium dodecyl sulfate (B86663) (SDS), has been shown to accelerate the derivatization of 1,1-dimethylhydrazine with nitrobenzaldehydes. zldm.ru

Iv. Theoretical and Computational Chemistry of Methylhydrazine Dihydrochloride

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in determining the geometric and electronic properties of molecules with high accuracy. For methylhydrazine and its protonated forms, these methods can predict bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. uni-paderborn.de DFT calculations have been employed to investigate the properties of hydrazine (B178648) and its methylated derivatives. znaturforsch.com For methylhydrazine, DFT calculations can provide optimized geometries, electronic energies, and insights into the nature of its chemical bonds.

In the context of methylhydrazine dihydrochloride (B599025), the molecule exists as the dication [CH₃NH₂NH₃]²⁺. DFT calculations would predict a significant alteration of the electronic structure compared to the neutral methylhydrazine. The protonation of the two nitrogen atoms would lead to a substantial withdrawal of electron density from the rest of the molecule, affecting bond lengths and strengths. Specifically, the N-N bond is expected to be influenced by the positive charges on the nitrogen atoms. DFT studies on similar hydrazine derivatives have shown that the choice of functional and basis set, such as B3LYP with 6-31G(d,p) or larger basis sets, is crucial for obtaining reliable results. kbhgroup.inscielo.org.co

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a more detailed picture of the bonding and charge distribution. For the methylhydrazinium dication, NBO analysis would quantify the charges on each atom and describe the nature of the orbitals involved in bonding. This information is vital for understanding the molecule's reactivity and its interactions with other species.

A key parameter that can be calculated using DFT is the N-N bond dissociation enthalpy (BDE). For neutral methylhydrazine, DFT and more advanced G2MP2 calculations have been used to determine the BDE, providing insights into the strength of the nitrogen-nitrogen bond. znaturforsch.com For the dication, the BDE would be expected to be different due to the electrostatic repulsion between the two positively charged nitrogen centers.

Table 1: Calculated N-N Bond Dissociation Enthalpies (BDE) for Methylhydrazine (MMH)

| Method | BDE (kJ/mol) |

| B3LYP | 240 |

| G2MP2 | 276 |

| Data sourced from DFT and G2MP2 calculations on neutral methylhydrazine. znaturforsch.com |

Quantum chemical methods can also be used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, from first principles. These predictions are valuable for interpreting experimental spectra and for identifying the presence of specific structural features.

For methylhydrazine dihydrochloride, theoretical calculations of its vibrational frequencies would reveal characteristic modes associated with the N-H, C-H, and N-N bonds. The protonation of the nitrogen atoms would cause significant shifts in the N-H stretching and bending frequencies compared to the neutral molecule. The calculation of infrared intensities and Raman activities further aids in the interpretation of experimental spectra. kbhgroup.in

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted ¹H and ¹³C NMR spectra for the methylhydrazinium dication would show distinct chemical shifts for the methyl and amine protons, as well as the methyl carbon, reflecting the electronic environment in the protonated molecule.

The development of machine learning models trained on large datasets of computed spectroscopic data is an emerging area that promises to accelerate the prediction of spectra for new molecules. aalto.fi

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of short-lived transition states. researchgate.netdtic.mil

Chemical reaction dynamics simulations, particularly those using reactive force fields like ReaxFF, allow for the investigation of complex reaction mechanisms at an atomistic level. researchgate.net Such simulations have been used to study the decomposition of methylhydrazine under various conditions, revealing the elementary reaction steps and the key intermediates involved. researchgate.net

For this compound, these simulations could be used to model its thermal decomposition or its reactions with other chemical species. The simulations would track the trajectories of individual atoms over time, providing a detailed picture of how bonds are broken and formed during a reaction. This approach can identify the primary decomposition pathways, which for methylhydrazine are known to involve N-N bond cleavage. mdpi.com

Direct dynamics simulations, where the potential energy surface is calculated on-the-fly using a quantum mechanical method, can provide even more accurate descriptions of reaction dynamics, especially for smaller systems. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, providing insights into intermolecular interactions, solvation, and transport properties. youtube.com

For this compound, which is an ionic solid, MD simulations could be used to model its crystal structure and its interactions with solvents like water. The development of accurate force fields, which describe the potential energy of the system as a function of atomic positions, is a critical first step in performing reliable MD simulations. uni-paderborn.de These force fields can be parameterized using data from quantum chemical calculations.

MD simulations of this compound in aqueous solution would reveal the structure of the hydration shells around the methylhydrazinium dication and the chloride anions. researchgate.net The simulations could also be used to calculate properties such as the diffusion coefficient and the radial distribution functions, which describe the local arrangement of solvent molecules around the ions. These simulations are crucial for understanding the behavior of this compound in solution and its interactions with other dissolved species.

Application of Machine Learning in Chemical Research of Hydrazines

The integration of machine learning (ML) is rapidly transforming chemical research, offering powerful tools to accelerate discovery and deepen understanding of molecular systems, including hydrazine derivatives. towardsai.netosf.io Machine learning algorithms, particularly neural networks, excel at recognizing intricate patterns within large chemical datasets. towardsai.net This capability allows researchers to move beyond traditional, often time-intensive, experimental and computational methods, leading to faster insights into chemical behavior and properties. towardsai.netnyu.edu

In the context of hydrazines, ML can be applied to a wide array of research areas. These applications range from predicting the toxicological profiles of various hydrazine compounds to accelerating the discovery of new materials with desired characteristics. towardsai.net For instance, ML models can be trained on existing data from high-throughput screening and "omics" technologies to forecast the toxicity of novel or understudied hydrazine derivatives. towardsai.net Furthermore, in fields like materials science and drug discovery, machine learning techniques are used to predict crystal structures, phase diagrams, and the potential for a molecule to be a viable drug candidate. towardsai.netnih.gov The goal is not just to find a possible synthetic route but to identify an efficient one, where ML can predict reaction pathways and conditions. towardsai.net

Researchers at New York University have demonstrated the power of combining ML with miniaturized microreactors and infrared thermography. nyu.edusciencedaily.com This system allows for the rapid collection of thermal data during chemical reactions, which an AI algorithm then interprets. nyu.edu Such a methodology could significantly speed up the optimization of processes involving hydrazines, reducing a decision-making timeline from a year to just weeks while minimizing chemical waste and energy consumption. nyu.edusciencedaily.com

The table below illustrates potential applications of machine learning in the study of hydrazine compounds, based on established applications in broader chemical research.

| Application Area | Specific Task for Hydrazine Research | Potential Impact | Relevant ML Techniques |

| Predictive Toxicology | Forecasting the toxicity of novel hydrazine derivatives. towardsai.net | Enhanced safety protocols and informed selection of compounds for industrial use. | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks (DNNs). nih.gov |

| Materials Science | Predicting properties of hydrazine-based energetic materials or polymers. towardsai.net | Accelerated discovery of new materials with tailored performance characteristics. | Convolutional Neural Networks (CNNs), Recurrent Neural Networks (RNNs). towardsai.net |

| Reaction Optimization | Predicting optimal conditions (temperature, catalyst) for reactions involving hydrazines, such as decomposition or synthesis. towardsai.netacs.org | Increased reaction yields, reduced byproducts, and lower energy consumption. nyu.edu | Supervised Learning, Artificial Neural Networks. nyu.edu |

| Spectroscopy | Automating the identification of hydrazine compounds and their reaction products from complex spectral data. towardsai.net | Faster and more accurate analysis of experimental results. | Pattern Recognition Algorithms, Neural Networks. towardsai.net |

Machine Learning Potentials for Large Systems

A significant breakthrough in computational chemistry is the development of machine-learning interatomic potentials (MLPs), which are revolutionizing molecular simulations. arxiv.orgresearchgate.net These models aim to bypass the traditional trade-off between the accuracy of quantum mechanics (QM) methods and the efficiency of classical force fields. springernature.comarxiv.org MLPs learn the potential energy surface of a system from a dataset of accurate QM calculations, enabling simulations of large-scale systems (millions of atoms) with near-QM accuracy but at a fraction of the computational cost. arxiv.orgresearchgate.netspringernature.com

This advancement is particularly relevant for studying the complex dynamics of systems involving hydrazines, such as their behavior in solution, at interfaces, or during decomposition. Traditional methods are often too computationally expensive to model these phenomena accurately over meaningful timescales. researchgate.net MLPs, however, make it possible to simulate these large and complex systems, providing deeper insights into their behavior. researchgate.netspringernature.com

A key challenge in developing MLPs is accurately capturing long-range intermolecular interactions, which are often crucial for describing the properties of molecular systems. arxiv.org Many early MLPs focused primarily on local atomic environments. arxiv.org To address this, newer frameworks like the Sum-of-Gaussians Neural Network (SOG-Net) have been proposed. arxiv.org SOG-Net integrates long-range interactions through an efficient Fourier convolution layer, allowing it to adaptively model diverse long-range decay behaviors while maintaining near-linear computational scaling. arxiv.org Another approach, the Allegro potential, uses an E(3)-equivariant neural network architecture that combines the accuracy of equivariant models with the scalability of local methods, enabling simulations of over 100 million atoms on a relatively small number of GPUs. springernature.com

The performance of MLPs depends critically on the quality and representativeness of the training data. researchgate.netresearchgate.net Generating a comprehensive dataset that covers all relevant local chemical environments, including minima and transition states on the potential energy surface, is essential for creating robust and predictive models. researchgate.net

The following table provides a comparative overview of different computational methods for molecular simulations, highlighting the advantages of MLPs.

| Method | Typical Accuracy | Computational Cost Scaling | Maximum System Size | Key Advantage | Key Limitation |

| Classical Force Fields | Low-Moderate | O(N) | Billions of atoms | Extremely fast, allows for very long simulations. arxiv.org | Lacks accuracy and transferability for diverse systems. arxiv.org |

| Density Functional Theory (DFT) | High | O(N³) or higher | Thousands of atoms | Highly accurate predictions of electronic structure and energies. arxiv.org | Computationally expensive, limited to small systems and short timescales. researchgate.net |

| Machine Learning Potentials (MLPs) | High (near-QM) | O(N) (near-linear) | Millions of atoms researchgate.netspringernature.com | Achieves a balance of high accuracy and high computational efficiency. arxiv.orgspringernature.com | Predictive power depends heavily on the quality of the training data. researchgate.net |

V. Advanced Research in Biological Activity and Toxicological Mechanisms

Molecular Mechanisms of Biological Interactions

The biological effects of methylhydrazine dihydrochloride (B599025) are rooted in its chemical reactivity and its ability to interfere with fundamental cellular processes. The following subsections detail the key molecular mechanisms that have been identified.

Enzyme Inhibition by Hydrazine (B178648) Derivatives

Hydrazine derivatives, including methylhydrazine, are recognized as potent inhibitors of various enzymes, a characteristic that significantly contributes to their biological and toxicological profiles. The inhibition can be either reversible or irreversible, depending on the specific derivative and the target enzyme.

One of the most notable targets of methylhydrazine is monoamine oxidase (MAO) , an enzyme crucial for the metabolism of neurotransmitters such as norepinephrine (B1679862), serotonin, and dopamine. mayoclinic.orgwikipedia.org Monomethylhydrazine has been shown to be a potent MAO inhibitor. dtic.mil The inhibition of MAO by hydrazine derivatives can lead to an accumulation of these neurotransmitters, which can have profound physiological and neurological effects. mayoclinic.org The mechanism of inhibition often involves the formation of a stable complex with the enzyme or its cofactor. For some hydrazine derivatives, this inhibition is time-dependent and can be irreversible, effectively deactivating the enzyme. nih.govnih.gov For instance, the inhibition of MAO by phenethylhydrazine, a related compound, involves the oxidation of the inhibitor by the enzyme, leading to a product that acts as a potent inhibitor. nih.govnih.gov

Hydrazine itself has been shown to inhibit monoamine oxidase only in the presence of a substrate and oxygen. nih.gov In contrast, other derivatives like phenylhydrazine (B124118) are irreversible inhibitors, and this inhibition is not dependent on the presence of oxygen or a substrate. nih.gov Hydralazine (B1673433), another hydrazine derivative, acts as a reversible competitive inhibitor of MAO. nih.gov

The table below summarizes the inhibitory action of some hydrazine derivatives on monoamine oxidase.

| Hydrazine Derivative | Type of Inhibition | Key Characteristics |

| Monomethylhydrazine | Potent Inhibitor | Elevates norepinephrine and histamine (B1213489) levels in the heart. dtic.mil |

| Phenethylhydrazine | Irreversible | Time-dependent inhibition. nih.govnih.gov |

| Phenylhydrazine | Irreversible | Not dependent on oxygen or substrate presence. nih.gov |

| Hydralazine | Reversible Competitive | Competes with the substrate for the active site. nih.gov |

| Hydrazine | Substrate-dependent | Requires substrate and oxygen to inhibit MAO. nih.gov |

Modulation of Cellular Signaling Pathways and Gene Expression

The biological activity of chemical compounds is often mediated through their influence on cellular signaling pathways and the subsequent regulation of gene expression. While direct studies on methylhydrazine dihydrochloride's effect on specific signaling cascades are limited, research on related compounds and cellular responses to hydrazines provides significant insights.

Procarbazine (B1678244), a methylhydrazine derivative with well-established antineoplastic properties, is known to inhibit the synthesis of DNA, RNA, and proteins. nih.gov This broad inhibition of macromolecule synthesis points towards a profound impact on cellular functions, likely mediated through interference with key signaling pathways that control cell growth, proliferation, and survival. The resistance mechanisms to procarbazine, which involve the repair of O6-methylguanine by O6-alkylguanine DNA alkyltransferase (AGT), further underscore the importance of its interaction with DNA and the cellular response to this damage. nih.gov

Furthermore, other chemical agents have been shown to modulate critical signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. nih.govnih.govnih.govnih.gov The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can suppress the expression of pro-inflammatory cytokines and enzymes. nih.govnih.gov The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov While not directly demonstrated for this compound, it is plausible that its toxic and biological effects could be mediated, at least in part, through the modulation of these or other fundamental signaling cascades.

Interaction with Molecular Targets within Biological Systems

The reactivity of the hydrazine moiety makes methylhydrazine and its derivatives capable of interacting with a variety of molecular targets within biological systems. A significant interaction that has been studied is with pyridoxal (B1214274) phosphate (B84403) (PLP) , the active form of vitamin B6. nih.govnih.govdrugbank.com PLP is an essential cofactor for a vast number of enzymes, particularly those involved in amino acid metabolism. drugbank.com

Hydrazine derivatives, such as hydralazine and isoniazid, are known to react with PLP, forming hydrazones. nih.govnih.gov This interaction can lead to a functional deficiency of vitamin B6 by sequestering PLP, thereby inhibiting the activity of PLP-dependent enzymes. nih.gov This mechanism is thought to contribute to some of the neurological side effects observed with certain hydrazine-containing drugs. nih.gov Given the structural similarity, it is highly probable that methylhydrazine also interacts with PLP, which could be a key mechanism underlying its biological and toxicological effects.

The interaction of hydralazine with pyridoxal has been suggested as a possible mechanism for its hypotensive effects, potentially by interfering with the role of the vitamer in calcium and sodium transport in vascular smooth muscle. nih.gov

DNA Adduct Formation and Genotoxicity

A critical aspect of the toxicology of methylhydrazine and its derivatives is their genotoxicity, which is their ability to damage DNA. This damage often occurs through the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This can lead to mutations and potentially cancer.

The metabolism of hydrazine derivatives can lead to the formation of reactive intermediates, such as methyl radicals or a methyldiazonium ion, which can then alkylate DNA bases. uzh.choup.com The most commonly reported DNA adducts are N7-methylguanine and O6-methylguanine . uzh.choup.com The formation of O6-methylguanine is particularly significant as it is a highly mutagenic lesion that can lead to G:C to A:T transition mutations during DNA replication if not repaired. wikipedia.orgnih.gov

Studies have shown that administration of hydrazine can lead to the methylation of DNA guanine (B1146940). dtic.mil The formation of these adducts has been observed both in vitro and in vivo. uzh.choup.com The genotoxicity of various hydrazine derivatives has been confirmed in studies using rat and mouse hepatocytes. nih.gov The ability of these compounds to induce DNA damage is considered a key factor in their carcinogenic potential. uzh.ch

The table below highlights the key DNA adducts formed from hydrazine derivatives and their significance.

| DNA Adduct | Significance |

| N7-methylguanine | A common DNA adduct formed by alkylating agents. uzh.choup.com |

| O6-methylguanine | A highly mutagenic lesion that can lead to point mutations. wikipedia.orgnih.gov |

| N3-methyladenine | Another DNA adduct that can be formed. uzh.ch |

Oxidative Stress Induction and Radical Formation

The metabolism of methylhydrazine is associated with the generation of reactive oxygen species (ROS) and the induction of oxidative stress. acpjournals.orgnih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body to counteract their harmful effects through its antioxidant defenses.

Methylhydrazine can be autoxidized in an oxygen-containing aqueous solution, leading to the formation of hydrogen peroxide and oxygen-hydrogen radicals. acpjournals.org This process can be catalyzed by metal ions. nih.gov These highly reactive radicals can then attack cellular macromolecules, including lipids, proteins, and DNA, leading to cellular damage.

The induction of lipid peroxidation is a well-documented consequence of oxidative stress caused by some hydrazine derivatives. nih.govmdpi.com Lipid peroxidation is a chain reaction that results in the degradation of lipids in cell membranes, leading to membrane damage and the formation of toxic byproducts. However, studies have shown that while phenylhydrazine induces lipid peroxidation, hydrazine itself does not appear to cause significant lipid peroxidation in the liver. nih.gov

The generation of free radicals is believed to play a key role in the toxicity of hydrazines, including the formation of megamitochondria in the liver. nih.gov The formation of these radicals can deplete cellular antioxidants, such as glutathione, further compromising the cell's ability to cope with oxidative damage. nih.gov

Antineoplastic Activity and Mechanisms in Cancer Research

Despite their toxicity, some methylhydrazine derivatives have been found to possess significant antineoplastic (anti-cancer) activity and have been utilized in cancer chemotherapy. acpjournals.org The most prominent example is procarbazine (N-isopropyl-α-(2-methylhydrazino)-p-toluamide hydrochloride), which is a derivative of methylhydrazine. nih.govacpjournals.org

Procarbazine is used in the treatment of various cancers, including Hodgkin's lymphoma and brain tumors. nih.govnih.gov It is considered a prodrug, meaning it is metabolized in the body to its active form. The exact mechanism of its anticancer activity is complex and not fully elucidated, but it is known to inhibit the synthesis of DNA, RNA, and proteins. nih.gov This inhibition of macromolecule synthesis disrupts the growth and proliferation of rapidly dividing cancer cells, ultimately leading to cell death.

The antineoplastic effects of procarbazine are thought to be mediated by its alkylating metabolites, which, as discussed previously, can damage DNA. nih.gov The formation of DNA adducts, such as O6-methylguanine, is a key event in its cytotoxic action. nih.gov The efficacy of procarbazine is linked to the DNA repair capacity of the tumor cells; tumors with deficient DNA repair mechanisms, such as those with a silenced O6-methylguanine-DNA methyltransferase (MGMT) gene, are more sensitive to the drug. nih.gov

The development of resistance to procarbazine can occur through the upregulation of DNA repair mechanisms, such as increased AGT activity. nih.gov This highlights the central role of DNA damage and repair in the therapeutic efficacy of this class of compounds.

The antineoplastic potential of hydrazine derivatives continues to be an area of active research, with scientists synthesizing and evaluating new analogs with the aim of developing more effective and less toxic anticancer agents. nih.govmdpi.commdpi.com

Induction of Apoptosis in Cancer Cell Lines

The ability of methylhydrazine derivatives to induce programmed cell death, or apoptosis, in cancer cells is a significant area of research. Procarbazine, a well-known methylhydrazine derivative, is metabolized into active intermediates that are cytotoxic to cancer cells. One of its key metabolites, methylazoxyprocarbazine, has been identified as a major cytotoxic agent. mdpi.com Studies have shown that procarbazine and its metabolites can lead to the cessation of protein, DNA, and RNA synthesis, ultimately triggering apoptosis. nih.gov

Further research has explored other derivatives, such as a novel 4-methylbenzoylhydrazide platinum(II) complex. This compound has demonstrated a significant ability to induce apoptosis in breast cancer cell lines. wikipedia.org In studies on MCF-7 breast cancer cells, this complex was shown to induce both early and late-stage apoptosis, highlighting its potential as an anti-cancer agent. wikipedia.org The induction of apoptosis is a critical mechanism for the anti-tumor effects of these compounds. The process often involves the activation of caspases, a family of proteases that execute the apoptotic program. osti.gov

Table 1: Induction of Apoptosis by Methylhydrazine Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

| Methylazoxyprocarbazine (Procarbazine metabolite) | L1210 murine leukemia | Cytotoxic, with an IC50 of 0.15 mM in a clonogenic assay. | mdpi.com |

| 4-Methylbenzoylhydrazide platinum(II) complex | MCF-7 (Breast cancer) | Significant induction of early and late apoptosis. | wikipedia.org |